3-[7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-2-naphthol
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Overview
Description
3-[7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-2-naphthol is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, which is known for its potential biological activities
Preparation Methods
The synthesis of 3-[7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-2-naphthol involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core through cyclization reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process .
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .
Chemical Reactions Analysis
3-[7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-2-naphthol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-2-naphthol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug discovery and development.
Medicine: Due to its potential biological activities, it is being investigated for its therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 3-[7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-2-naphthol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The compound’s structure allows it to fit into the active sites of these targets, forming stable complexes that disrupt normal cellular processes. This can result in the inhibition of cell proliferation, induction of apoptosis, or modulation of signaling pathways .
Comparison with Similar Compounds
Similar compounds to 3-[7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-2-naphthol include other pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds share the same core structure but differ in the substituents attached to the core. Examples include:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have shown similar biological activities and are also being investigated for their potential therapeutic applications
Triazolo[1,5-c]pyrimidine derivatives: These compounds are used in various research fields, including medicinal chemistry and material science.
The uniqueness of this compound lies in its specific substituents, which confer distinct properties and biological activities compared to other similar compounds .
Properties
Molecular Formula |
C34H23N5O2 |
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Molecular Weight |
533.6 g/mol |
IUPAC Name |
3-[10-(furan-2-ylmethyl)-11,12-diphenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]naphthalen-2-ol |
InChI |
InChI=1S/C34H23N5O2/c40-28-19-25-15-8-7-14-24(25)18-27(28)32-36-34-30-29(22-10-3-1-4-11-22)31(23-12-5-2-6-13-23)38(20-26-16-9-17-41-26)33(30)35-21-39(34)37-32/h1-19,21,40H,20H2 |
InChI Key |
PALNKIAGBJQKNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C3=C2C4=NC(=NN4C=N3)C5=CC6=CC=CC=C6C=C5O)CC7=CC=CO7)C8=CC=CC=C8 |
Origin of Product |
United States |
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